Melarsoprol

Descripción general

Descripción

Melarsoprol es un compuesto organoarsénico descubierto en 1949. Este compuesto es particularmente efectivo para cruzar la barrera hematoencefálica, lo que lo hace adecuado para tratar la afectación del sistema nervioso central en la enfermedad .

Métodos De Preparación

El melarsoprol se sintetiza a partir de óxido de melarseno, un derivado de melamina del ácido fenilarsinoso, y dimercaprol (anti-Lewisite británico, o BAL) . La ruta sintética implica la formación de un complejo entre óxido de melarseno y dimercaprol, que luego se metaboliza en el cuerpo a óxido de melarseno . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis normalmente implica técnicas de síntesis orgánica estándar en condiciones de laboratorio controladas.

Análisis De Reacciones Químicas

El melarsoprol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar óxido de melarseno, que es la forma activa del fármaco.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes para la oxidación y agentes reductores para la reducción. Los principales productos formados a partir de estas reacciones son típicamente derivados del óxido de melarseno .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Human African Trypanosomiasis:

Melarsoprol is the only drug effective against late-stage HAT involving central nervous system (CNS) infection. It has been used extensively in endemic regions of Africa. The standard treatment regimen typically involves intravenous administration over a period of several days.

2. Efficacy Studies:

Several studies have evaluated the efficacy of this compound in treating HAT. A notable study assessed a 10-day treatment schedule for patients with second-stage T.b. gambiense and reported a high clinical cure rate of 96% at 12 months post-treatment, with a mean hospitalization duration significantly reduced from 29 to 13 days .

Safety and Toxicity

This compound's safety profile is a critical concern due to its toxicity. The most severe adverse effect is reactive arsenical encephalopathy, which can occur in approximately 14% of treated patients, with a mortality rate among affected individuals reaching up to 43% . The incidence of encephalopathy has led to recommendations for careful patient monitoring during treatment.

Comparative Studies

1. This compound vs. Eflornithine:

Comparative studies have highlighted that while this compound is effective, eflornithine has a better safety profile. In a study comparing both drugs, eflornithine was associated with lower mortality rates (1.7%) compared to this compound (4.8%) . Additionally, relapse rates were higher in patients treated with this compound.

2. Treatment Failure Rates:

A retrospective analysis revealed a treatment failure rate of 19.5% among patients treated with this compound from 2001 to 2003 in the Democratic Republic of Congo . This underscores the challenges in managing HAT effectively and the need for alternative therapies or improved treatment protocols.

Table: Summary of Key Studies on this compound

Mecanismo De Acción

El melarsoprol funciona inhibiendo la producción de energía en los parásitos Trypanosoma. Se une irreversiblemente a los grupos sulfhidrilo en la enzima piruvato quinasa, interrumpiendo la glucólisis y la producción de energía en el parásito . Esta inhibición conduce a la muerte del parásito, tratando eficazmente la infección .

Comparación Con Compuestos Similares

El melarsoprol es único entre los medicamentos antitripanosomáticos debido a su capacidad para cruzar la barrera hematoencefálica y tratar la afectación del sistema nervioso central en la tripanosomiasis africana . Compuestos similares incluyen:

Pentamidina: Se utiliza para la tripanosomiasis en etapa temprana pero no es eficaz para cruzar la barrera hematoencefálica.

La capacidad del this compound para tratar la enfermedad en etapa tardía con afectación del sistema nervioso central lo convierte en un medicamento crítico a pesar de su alta toxicidad .

Actividad Biológica

Melarsoprol is a trivalent organic arsenical compound that has been the cornerstone of treatment for human African trypanosomiasis (HAT), particularly for the late-stage disease caused by Trypanosoma brucei gambiense. Despite its long history of use since its introduction in 1949, this compound is associated with significant toxicity and variable efficacy, necessitating a comprehensive understanding of its biological activity.

This compound acts primarily through the active metabolite melarsen oxide. The drug is taken up by the parasite via the P2 adenosine transporter, where it subsequently interacts with trypanothione, a critical antioxidant in Trypanosoma species. This interaction inhibits trypanothione reductase (TR), disrupting the redox balance within the parasite and leading to oxidative stress and cell death . Additionally, this compound may inhibit key glycolytic enzymes, including phosphogluconate dehydrogenase and pyruvate kinase, further impairing the parasite's energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound reveal a complex profile. Studies indicate that its half-life varies significantly depending on the method of measurement: less than 1 hour via HPLC but approximately 35 hours when assessed through bioassays and atomic absorption spectroscopy . This discrepancy suggests the presence of active metabolites that may contribute to its therapeutic effects. For instance, melarsen oxide reaches peak plasma concentrations within 15 minutes post-administration, with a half-life of about 3.9 hours .

Case Studies

A notable clinical study assessed a 10-day this compound treatment schedule in patients with second-stage T.b. rhodesiense infection. The trial involved 138 patients across two centers in Tanzania and Uganda. Results indicated an 11.2% incidence of encephalopathic syndrome (ES), with a case fatality rate of 8.4%. Remarkably, 96% of patients were clinically cured 12 months post-treatment .

Another investigation focused on the risk factors associated with ES in patients treated with this compound. This study found that genetic factors, particularly variations in Human Leukocyte Antigen (HLA) alleles, may influence susceptibility to ES .

Side Effects

This compound is notorious for its severe side effects, including reactive encephalopathy, which can be fatal in up to 50% of affected individuals . Other common adverse effects include fever, headache, and gastrointestinal disturbances. The risk of these side effects necessitates careful patient monitoring during treatment.

Comparative Efficacy

In comparison to other treatments for HAT, such as eflornithine and nifurtimox, this compound remains essential for cases involving central nervous system involvement due to its ability to cross the blood-brain barrier. However, emerging therapies are being explored to address its toxicity issues and improve patient outcomes .

Summary Table: Key Findings on this compound

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of trypanothione reductase; interference with glycolytic enzymes |

| Half-Life | <1 hour (HPLC); ~35 hours (bioassay) |

| Efficacy Rate | 96% clinical cure at 12 months post-treatment |

| Incidence of ES | 11.2% in recent trials |

| Case Fatality Rate | 8.4% associated with this compound treatment |

| Common Side Effects | Fever, headache, gastrointestinal issues; risk of encephalopathy |

Propiedades

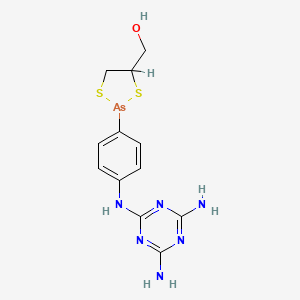

IUPAC Name |

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYZMTMYPZHVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15AsN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862033 | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-79-1 | |

| Record name | Melarsoprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsoprol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsoprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melarsoprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3786Q2E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.